molecular formula C16H17NO2S B5659846 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline

1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5659846
M. Wt: 287.4 g/mol
InChI Key: OVFVMMCZQMZXEN-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzylsulfonyl group attached to a tetrahydroquinoline ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Chemical Reactions Analysis

1-(Benzylsulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group in intermediates can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.

Common reagents used in these reactions include hydrogen peroxide, acetic acid, potassium carbonate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzylsulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

1-(Benzylsulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other sulfonyl-containing heterocycles, such as:

The uniqueness of this compound lies in its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other sulfonyl-containing compounds.

Properties

IUPAC Name

1-benzylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-20(19,13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFVMMCZQMZXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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